tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate
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Overview
Description
tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate typically involves the reaction of 3-bromo-5-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Deprotection: The tert-butyl carbamate group can be removed using strong acids such as trifluoroacetic acid or by heating.
Scientific Research Applications
tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate depends on its application. In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The tert-butyl group provides steric hindrance, which can influence the reactivity of the molecule . In biological studies, the compound may interact with specific enzymes or proteins, although detailed mechanisms would depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate include:
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
tert-Butyl bromoacetate: This compound is used in similar synthetic applications but has a different functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability profiles useful in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-11(15)8-12(16)7-10/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXWAZBBJFOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC(=C1)Br)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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